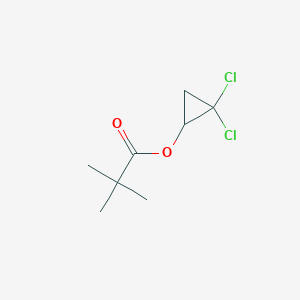
5-Aminomethyl-2-thiouridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Aminomethyl-2-thiouridine hydrochloride is a modified nucleoside derivative that plays a significant role in the modification of transfer RNA (tRNA). This compound is known for its involvement in the post-transcriptional modification of tRNA, which is crucial for the accurate decoding of genetic information during protein synthesis. The modification at the 34th position of tRNA, where this compound is often found, influences the decoding properties and ensures the proper translation of the genetic code.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-thiouridine hydrochloride involves several steps, starting from the basic uridine structure The reaction conditions often involve the use of specific reagents and catalysts to facilitate these modifications
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization or chromatography to isolate the desired compound. The final product is often obtained as a hydrochloride salt to enhance its stability and solubility.
化学反応の分析
Types of Reactions
5-Aminomethyl-2-thiouridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the thiol group or the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while reduction can yield modified aminomethyl derivatives.
科学的研究の応用
5-Aminomethyl-2-thiouridine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Plays a crucial role in the study of tRNA modifications and their impact on protein synthesis.
Medicine: Investigated for its potential antiviral properties, particularly against RNA viruses like HIV.
Industry: Utilized in the development of nucleoside-based drugs and therapeutic agents.
作用機序
The mechanism of action of 5-Aminomethyl-2-thiouridine hydrochloride involves its incorporation into tRNA at the 34th position, where it influences the decoding properties during translation. The compound interacts with the anticodon loop of tRNA, enhancing its ability to base pair with the codon on messenger RNA (mRNA). This modification ensures accurate and efficient translation of the genetic code, which is essential for proper protein synthesis.
類似化合物との比較
Similar Compounds
5-Methyluridine: Another modified nucleoside found in tRNA, involved in similar post-transcriptional modifications.
5-Carboxymethylaminomethyl-2-thiouridine: A derivative with a carboxymethylaminomethyl group at the 5th position, also involved in tRNA modifications.
Uniqueness
5-Aminomethyl-2-thiouridine hydrochloride is unique due to its specific aminomethyl and thiol modifications, which confer distinct properties to the tRNA molecule. These modifications enhance the stability and decoding accuracy of tRNA, making it a valuable compound for studying the molecular mechanisms of translation and developing therapeutic agents.
特性
分子式 |
C10H16ClN3O5S |
|---|---|
分子量 |
325.77 g/mol |
IUPAC名 |
5-(aminomethyl)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one;hydrochloride |
InChI |
InChI=1S/C10H15N3O5S.ClH/c11-1-4-2-13(10(19)12-8(4)17)9-7(16)6(15)5(3-14)18-9;/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,19);1H/t5-,6-,7-,9-;/m1./s1 |
InChIキー |
TVJIZGUHQMJBKL-OYUVGMAPSA-N |
異性体SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CN.Cl |
正規SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[cis-1-Benzyl-3-methyl-pyrrolidin-2-yl]methanamine](/img/structure/B14017540.png)
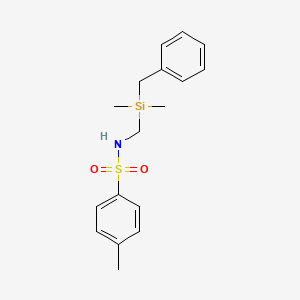
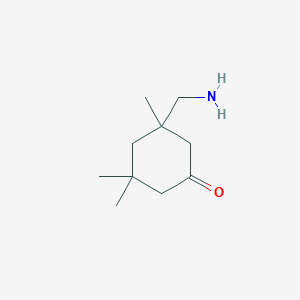
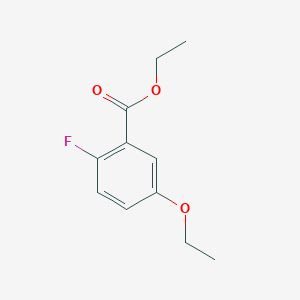
![(4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)boronic acid](/img/structure/B14017563.png)
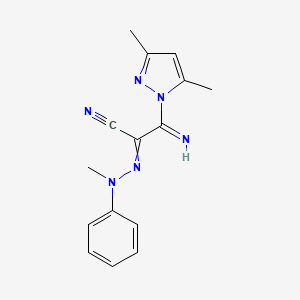
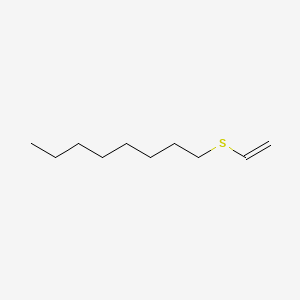
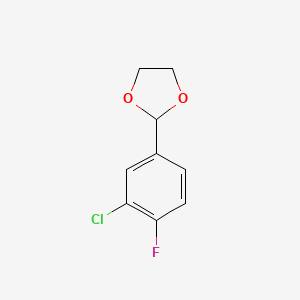
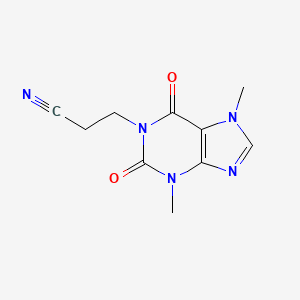
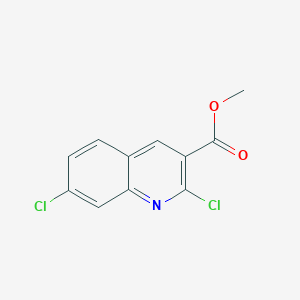
![1,1,1-Trichloro-2-hydroxy-2-[2-acetamidoethylthio]ethane](/img/structure/B14017608.png)
![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
